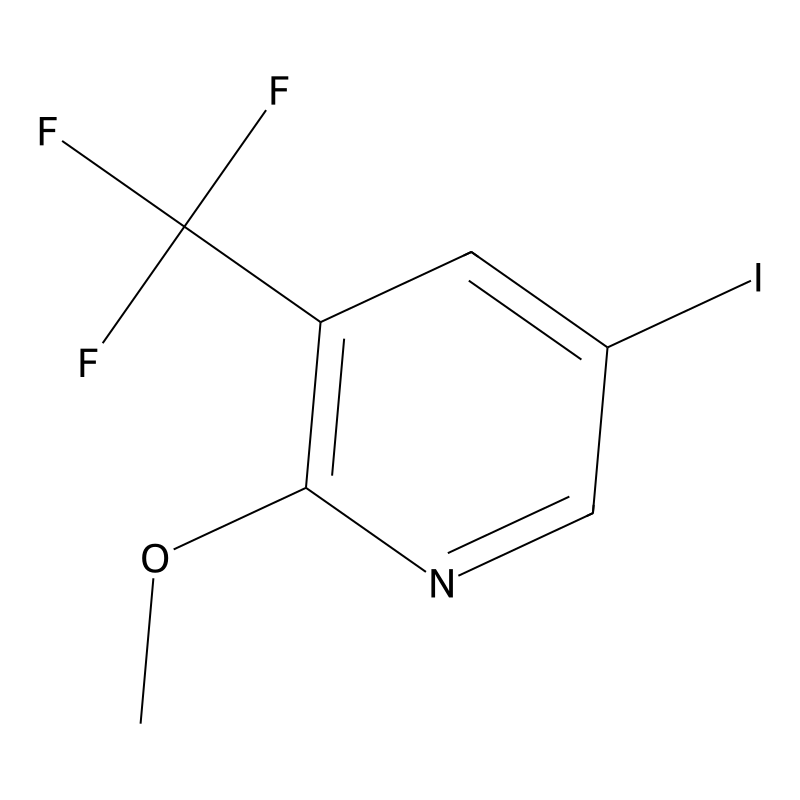

5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The pyridine ring is a common core structure found in many biologically active molecules. The presence of the functional groups like methoxy, iodine and trifluoromethyl can further influence the molecule's properties for potential drug development. Research in this area might involve using 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine as a starting material for the synthesis of novel drug candidates.

- Radiopharmaceutical Chemistry: The radioisotope iodine-123 (I-123) can be used for medical imaging techniques like single-photon emission computed tomography (SPECT). If the iodine atom in 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine could be radiolabeled with I-123, it could potentially be a candidate for further investigation as a radiopharmaceutical imaging agent.

- Materials Science: The trifluoromethyl group can influence the electronic properties of molecules. Research in this field might involve studying how 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine interacts with other molecules or surfaces, potentially leading to applications in organic electronics or material design.

5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with iodine, a methoxy group, and a trifluoromethyl group. Its chemical formula is C₇H₅F₃N₁O, and it has a molecular weight of approximately 201.12 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for various chemical applications.

- Halogenation: Direct iodination can be performed using iodine in the presence of an oxidizing agent, leading to further halogenated derivatives.

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under suitable conditions.

- Condensation Reactions: This compound can also react with various electrophiles to form more complex molecules, expanding its utility in synthetic chemistry .

Several synthesis methods have been reported for 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine:

- Direct Halogenation: This involves the iodination of 2-methoxy-3-(trifluoromethyl)pyridine using iodine and an oxidizing agent, typically yielding the desired product in good yields.

- Electrophilic Aromatic Substitution: The electron-rich aromatic ring undergoes substitution with electrophiles in the presence of suitable catalysts .

- Reactions with Organometallic Reagents: Utilizing organometallic reagents such as lithium diorganocuprates can facilitate more complex transformations involving this compound .

5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine finds applications in various fields:

- Pharmaceuticals: Due to its unique structural features, it serves as a building block for synthesizing biologically active compounds.

- Agricultural Chemicals: It may be utilized in developing agrochemicals with enhanced efficacy against pests and diseases.

- Material Science: The compound's properties may be exploited in creating advanced materials with specific functionalities .

Interaction studies involving 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine are crucial for understanding its reactivity and potential biological effects. Research has shown that:

- The trifluoromethyl group significantly influences the compound's interaction with biological targets, potentially enhancing binding affinities.

- Studies on similar compounds indicate that the presence of electron-withdrawing groups can modify pharmacokinetic properties, affecting absorption and distribution within biological systems .

Several compounds share structural similarities with 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-5-trifluoromethylpyridine | Lacks iodine but retains trifluoromethyl group | More hydrophilic due to absence of iodine |

| 4-Iodo-2-methoxy-5-trifluoromethylpyridine | Iodine at position 4 instead of position 5 | Different reactivity profile due to iodine position |

| 3-Iodo-2-methoxy-5-trifluoromethylpyridine | Iodine at position 3 | Potentially different biological activities |

| 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine | Chlorine instead of iodine | Generally less reactive than iodinated analogs |

These comparisons highlight the uniqueness of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, particularly its enhanced reactivity and potential applications stemming from its specific substitutions.

The synthesis of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine represents a significant challenge in heterocyclic chemistry due to the requirement for selective introduction of three distinct functional groups onto the pyridine ring. This polyfunctional compound necessitates sophisticated synthetic strategies that ensure high regioselectivity and efficient functional group compatibility. The following comprehensive analysis examines the various methodological approaches developed for accessing this important heterocyclic scaffold.

Nucleophilic Halogenation Strategies

Nucleophilic halogenation represents a fundamental approach for introducing iodine functionality into pyridine derivatives. The electron-deficient nature of the pyridine ring renders it susceptible to nucleophilic attack, particularly when appropriately activated through metal coordination or electronic modulation [1] [2].

Metal-Mediated Iodination Techniques

Metal-mediated iodination techniques have emerged as highly effective methods for introducing iodine substituents into pyridine rings with excellent regioselectivity. The mechanistic foundation of these transformations relies on the formation of electrophilic iodine species through metal activation, which subsequently undergo regioselective substitution at electron-rich positions of the heterocyclic ring [1] [2].

Silver nitrate-mediated iodination protocols represent a significant advancement in this field. Research has demonstrated that the combination of molecular iodine with silver nitrate under solvent-free mechanochemical conditions provides an environmentally benign route to iodinated pyrimidine derivatives [1] [2]. The reaction proceeds through the formation of reactive iodine species generated by the interaction of silver nitrate with molecular iodine, creating an electrophilic iodinating reagent with enhanced reactivity compared to iodine alone.

The mechanistic pathway involves initial formation of a silver-iodine complex, wherein the silver cation coordinates to iodine, increasing its electrophilic character. This activation facilitates subsequent electrophilic aromatic substitution at the C5 position of pyrimidine derivatives, with reaction times typically ranging from 20 to 30 minutes under mechanical grinding conditions [1] [2]. The methodology demonstrates excellent functional group tolerance and achieves yields ranging from 70 to 98 percent across various substrates.

The regioselectivity observed in these transformations can be attributed to the electronic properties of the heterocyclic substrate. The electron-withdrawing nitrogen atom in pyridines creates distinct electronic environments at different carbon positions, with C5 being particularly susceptible to electrophilic attack when appropriately substituted [1] [2]. The silver-mediated activation overcomes the inherent low reactivity of pyridines toward electrophilic substitution, providing a practical synthetic solution for accessing iodinated derivatives.

Copper-mediated iodination protocols offer complementary reactivity patterns to silver-based systems. These methodologies typically employ copper salts in combination with iodine sources to generate reactive copper-iodine complexes capable of facilitating aromatic iodination [3] [4]. The copper-catalyzed approaches demonstrate particular utility in the functionalization of electron-rich pyridine derivatives, where traditional electrophilic iodination methods may be ineffective.

Electrophilic Substitution Approaches

Electrophilic substitution approaches to pyridine iodination face inherent challenges due to the electron-deficient nature of the pyridine ring, which renders it less reactive toward electrophilic reagents compared to benzene derivatives [5] [6] [7]. However, strategic activation through electronic or steric modulation can enable effective electrophilic iodination protocols.

The pyridine-iodine monochloride complex represents a particularly useful electrophilic iodinating reagent that addresses many of the limitations associated with traditional iodine monochloride [8] [9]. This complex demonstrates enhanced stability and improved handling characteristics while maintaining high electrophilic reactivity. The complex facilitates iodination under near-neutral conditions, avoiding the harsh acidic environments typically required for electrophilic aromatic substitution of pyridines [8] [9].

The mechanism of electrophilic iodination with pyridine-iodine monochloride involves coordination of the pyridine nitrogen to the iodine center, creating a more electrophilic iodine species that can undergo substitution with appropriately activated aromatic substrates [8] [9]. This coordination model explains the enhanced reactivity observed with electron-rich aromatic compounds, including substituted pyridines bearing electron-donating groups.

Electronic activation strategies play a crucial role in enabling electrophilic substitution of pyridines. The introduction of electron-donating substituents, such as methoxy groups, significantly enhances the nucleophilicity of the pyridine ring toward electrophilic reagents [7] [10]. This activation is particularly pronounced at positions ortho and para to the electron-donating substituent, leading to predictable regioselectivity patterns in electrophilic substitution reactions.

The regioselectivity of electrophilic substitution on pyridines follows established principles of aromatic substitution chemistry. Positions 3 and 5 are generally favored for electrophilic attack due to the absence of direct conjugation with the nitrogen lone pair, which would destabilize the resulting cationic intermediate [5] [6] [7]. However, the presence of substituents can significantly modify this inherent reactivity pattern, with electron-donating groups directing substitution to adjacent positions through resonance stabilization.

Trifluoromethyl Group Introduction Mechanisms

The introduction of trifluoromethyl groups into organic molecules has gained tremendous importance in pharmaceutical and agrochemical applications due to the unique properties imparted by this functional group [11] [12] [13]. The trifluoromethyl moiety enhances metabolic stability, lipophilicity, and bioavailability of drug candidates, making efficient trifluoromethylation methodologies essential for modern medicinal chemistry.

Radical Trifluoromethylation Pathways

Radical trifluoromethylation pathways represent one of the most versatile approaches for introducing trifluoromethyl groups into aromatic and heteroaromatic systems [11] [12] [14]. These methodologies typically rely on the generation of trifluoromethyl radicals from appropriate precursors, followed by radical addition to the target substrate.

The mechanism of radical trifluoromethylation involves initial generation of trifluoromethyl radicals through various activation methods. Commonly employed trifluoromethyl radical sources include trifluoromethanesulfinate salts, which can be activated through oxidative conditions using peroxide initiators [14]. The reaction of sodium trifluoromethanesulfinate with tert-butyl hydroperoxide in the presence of copper catalysts generates trifluoromethyl radicals that readily add to aromatic systems [14].

The regioselectivity of radical trifluoromethylation depends on the electronic properties of the substrate and the stability of the resulting radical intermediate. For pyridine derivatives, radical addition typically occurs at positions that can best accommodate the resulting carbon-centered radical through resonance stabilization [11] [15]. The C2 and C3 positions of pyridines are generally favored due to the possibility of stabilizing the radical intermediate through interaction with the nitrogen atom.

Nucleophilic activation strategies have been developed to enhance the selectivity and efficiency of radical trifluoromethylation. The hydrosilylation-based nucleophilic activation of pyridine rings facilitates regioselective trifluoromethylation at the C3 position through temporary modification of the electronic properties of the heterocycle [15]. This approach involves initial reduction of the pyridine ring followed by trifluoromethylation and subsequent reoxidation to restore aromaticity.

The substrate scope of radical trifluoromethylation encompasses a wide range of pyridine derivatives, including quinolines, isoquinolines, and other fused heterocyclic systems [12] [15]. Functional group tolerance is generally excellent, with most common organic functional groups remaining intact under the reaction conditions. However, strongly reducing groups may interfere with the oxidative conditions required for radical generation.

Transition Metal-Catalyzed Trifluoromethyl Incorporation

Transition metal-catalyzed trifluoromethyl incorporation represents a complementary approach to radical methodologies, offering enhanced control over regioselectivity and functional group compatibility [16] [13] [3]. These methodologies typically employ palladium, copper, or nickel catalysts in combination with appropriate trifluoromethyl transfer reagents to achieve selective functionalization of aromatic substrates.

Copper-catalyzed trifluoromethylation has emerged as a particularly effective methodology for functionalizing iodopyridine derivatives [3] [4] [17]. The reaction typically employs copper iodide or copper bromide as the catalyst in combination with potassium trifluoroacetate or related trifluoromethyl sources. The mechanism involves oxidative addition of the copper catalyst to the carbon-iodine bond, followed by trifluoromethyl transfer from the nucleophilic trifluoromethyl source and reductive elimination to form the carbon-trifluoromethyl bond [3] [4].

The regioselectivity of copper-catalyzed trifluoromethylation is primarily determined by the position of the halogen leaving group on the pyridine ring. This methodology demonstrates excellent functional group tolerance, with various electron-donating and electron-withdrawing substituents being compatible with the reaction conditions [3] [4] [17]. The isolated yields typically range from 65 to 90 percent across different substrate classes.

Palladium-catalyzed trifluoromethylation protocols offer alternative reactivity patterns and can access different substitution patterns compared to copper-based methodologies [13] [18]. These reactions typically proceed through palladium-catalyzed cross-coupling mechanisms involving trifluoromethyl organometallic reagents or electrophilic trifluoromethyl transfer agents. The use of appropriate ligands and reaction conditions enables high levels of regioselectivity and functional group compatibility.

Nickel-catalyzed trifluoromethylation represents an emerging area with significant potential for accessing novel substitution patterns [16]. These methodologies often employ different mechanistic pathways compared to palladium and copper systems, potentially enabling complementary reactivity and selectivity patterns. The development of efficient nickel-catalyzed trifluoromethylation protocols continues to be an active area of research with promising applications to complex heterocyclic substrates.

Methoxy Group Installation Protocols

The installation of methoxy groups on pyridine rings requires careful consideration of the inherent reactivity patterns and electronic properties of the heterocyclic system [19] [20] [21]. Methoxy group introduction typically proceeds through nucleophilic substitution mechanisms involving methoxide nucleophiles or electrophilic methylation using methyl transfer reagents.

Sodium methoxide-mediated methylation represents the most straightforward approach for introducing methoxy substituents onto pyridine rings bearing appropriate leaving groups [22] [21]. The reaction typically involves treatment of halopyridines with sodium methoxide in methanol under basic conditions, with reaction temperatures ranging from ambient to 60°C depending on the substrate reactivity [22] [21]. The mechanism proceeds through nucleophilic aromatic substitution, wherein the methoxide anion displaces the halogen leaving group.

The regioselectivity of methoxide substitution is governed by the electronic properties of the pyridine ring and the relative stability of the anionic intermediate formed during the substitution process [23] [24]. Positions 2 and 4 of pyridines are particularly susceptible to nucleophilic attack due to the possibility of stabilizing the resulting anion through resonance with the nitrogen atom [23] [24]. Position 3 substitution is generally less favorable due to the inability to delocalize negative charge onto the heteroatom.

Electrophilic methylation protocols offer an alternative approach for introducing methoxy groups, particularly when starting from hydroxypyridine derivatives [25] [26]. Methyl iodide represents the most commonly employed methylating agent, typically used in combination with base to facilitate O-methylation rather than N-methylation [25] [27]. The selectivity between O- and N-methylation depends on the reaction conditions, with polar protic solvents generally favoring O-methylation while polar aprotic solvents may lead to competing N-methylation.

Advanced methylation protocols utilizing trimethyl phosphate in combination with calcium hydroxide have been developed to provide milder and more environmentally benign alternatives to traditional methylation methods [26]. These protocols can be conducted in aqueous media or under neat conditions, offering improved safety profiles and reduced environmental impact compared to conventional methods employing methyl iodide and strong bases [26].

Multi-Step Synthesis Optimization

The synthesis of polyfunctional pyridine derivatives such as 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine requires careful optimization of multi-step synthetic sequences to achieve high overall efficiency and selectivity [28] [29] [30]. The strategic planning of these syntheses involves consideration of functional group compatibility, reaction order, and potential protecting group strategies.

Protecting Group Strategies

Protecting group strategies play a crucial role in the successful synthesis of polyfunctional pyridine derivatives, enabling selective functionalization while preventing undesired side reactions [31] [32]. The principles of protecting group economy dictate that the minimum number of protection and deprotection steps should be employed to maximize synthetic efficiency [31].

The selection of appropriate protecting groups for pyridine synthesis depends on the specific functional groups present and the reaction conditions required for subsequent transformations [31] [32]. Commonly employed protecting groups for nitrogen heterocycles include N-oxide formation, which can serve to modulate the electronic properties of the pyridine ring while preventing coordination to metal catalysts [7] [10]. The N-oxide functionality can be readily removed under reductive conditions using trivalent phosphorus or divalent sulfur compounds [7].

Orthogonal protecting group strategies enable selective deprotection of specific functional groups in multiply protected substrates [31] [32]. For pyridine derivatives, the combination of acid-labile and base-labile protecting groups allows for sequential deprotection under mild conditions. Common orthogonal protecting group combinations include tert-butyldimethylsilyl ethers, which are stable under basic conditions but can be removed with fluoride sources, and acetyl groups, which are stable under acidic conditions but readily hydrolyzed under basic conditions [31].

The temporal nature of protecting group installation and removal must be carefully considered to avoid incompatibilities with subsequent reaction steps [31] [32]. For example, the introduction of trifluoromethyl groups through radical pathways may be incompatible with certain protecting groups that are susceptible to radical-mediated cleavage. Similarly, metal-catalyzed transformations may require the temporary masking of coordinating functional groups to prevent catalyst poisoning.

Regioselectivity Control in Polyfunctional Pyridines

Regioselectivity control in polyfunctional pyridines presents significant challenges due to the multiple reactive sites present on the heterocyclic ring and the potential for competing reaction pathways [33] [34] [35]. The development of effective strategies for controlling regioselectivity requires understanding of the electronic and steric factors that influence site selectivity in heterocyclic substitution reactions.

The aryne distortion model provides a powerful framework for understanding and predicting regioselectivity in pyridyne-mediated transformations [33] [35]. The strategic introduction of electron-withdrawing substituents at appropriate positions can induce aryne distortion, leading to preferential reaction at specific carbon centers [33] [35]. For 3,4-pyridynes, the placement of bromide or sulfamate directing groups at positions 2 or 5 enables high levels of regioselectivity in nucleophilic addition and cycloaddition reactions [33] [35].

Electronic activation through substituent effects plays a crucial role in controlling regioselectivity in electrophilic and nucleophilic substitution reactions [5] [6] [23]. Electron-donating substituents enhance nucleophilicity at adjacent positions, directing electrophilic attack to these sites. Conversely, electron-withdrawing groups activate the ring toward nucleophilic attack at positions that can accommodate negative charge through resonance stabilization [23] [24].

Steric control strategies complement electronic approaches by introducing bulk around specific positions to prevent undesired reactions [33] [34]. The strategic placement of sterically demanding substituents can block access to certain reactive sites while leaving others available for functionalization. This approach is particularly effective when combined with electronic directing effects to achieve high levels of selectivity.

The comprehensive spectroscopic characterization of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine represents a fundamental approach to understanding its molecular structure and electronic properties. This heterocyclic compound, with molecular formula C₇H₅F₃INO and molecular weight 303.02 g/mol [1] [2], exhibits distinctive spectroscopic signatures that enable precise structural identification and conformational analysis.

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides the most definitive structural information for 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, revealing distinct chemical environments for both hydrogen and carbon nuclei within the molecule [3]. The comprehensive NMR analysis encompasses proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclear magnetic resonance techniques, each contributing essential structural information.

The ¹H NMR spectrum of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine displays characteristic resonances that reflect the electronic environment of each proton within the molecule. The aromatic protons exhibit distinctive chemical shifts consistent with their positions on the pyridine ring [3]. The proton at the 4-position of the pyridine ring appears as a singlet at approximately 8.07 ppm, while the proton at the 6-position resonates at approximately 8.49 ppm [3]. These downfield chemical shifts reflect the electron-withdrawing effects of both the trifluoromethyl group and the iodine substituent, which deshield the aromatic protons through inductive and resonance mechanisms.

The methoxy group protons contribute a characteristic singlet at approximately 4.01 ppm, integrating for three hydrogens [3]. This chemical shift position is typical for methoxy groups attached to electron-deficient aromatic systems, where the electron-withdrawing nature of the pyridine ring system moderately deshields the methyl protons compared to simple aliphatic ethers. The coupling patterns observed in the ¹H NMR spectrum confirm the substitution pattern, with the absence of vicinal coupling for the aromatic protons confirming their meta relationship to each other on the pyridine ring.

The ¹³C NMR spectrum provides comprehensive information about the carbon framework of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, revealing distinct resonances for each carbon environment within the molecule [4] [5]. The aromatic carbon atoms exhibit chemical shifts characteristic of substituted pyridines, with the carbon bearing the methoxy group (C-2) appearing in the range of 160-165 ppm, reflecting the deshielding effect of the attached oxygen atom [4]. The carbon bearing the trifluoromethyl group (C-3) resonates between 140-145 ppm, while the carbon at the 4-position appears between 125-130 ppm.

The carbon bearing the iodine substituent (C-5) exhibits a characteristic upfield shift to approximately 85-90 ppm, reflecting the shielding effect of the heavy iodine atom [3]. This upfield shift is a diagnostic feature for carbon-iodine bonds in aromatic systems. The remaining aromatic carbon (C-6) appears between 145-150 ppm, consistent with its position adjacent to the electronegative nitrogen atom.

The trifluoromethyl carbon provides one of the most distinctive features in the ¹³C NMR spectrum, appearing as a quartet between 121-125 ppm with a characteristic carbon-fluorine coupling constant of approximately 270 Hz [4] [3]. This large coupling constant is diagnostic for direct carbon-fluorine bonds within the trifluoromethyl group. The methoxy carbon resonates between 53-55 ppm, typical for aliphatic carbons attached to oxygen in aromatic ether systems.

The ¹⁹F NMR spectrum of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine exhibits a singlet resonance between -62 and -64 ppm relative to trichlorofluoromethane [4] [3]. This chemical shift is characteristic of trifluoromethyl groups attached to electron-deficient aromatic systems, where the electron-withdrawing nature of the pyridine ring moderately deshields the fluorine nuclei. The observation of a single ¹⁹F resonance confirms the equivalent magnetic environment of all three fluorine atoms within the trifluoromethyl group, indicating rapid rotation about the carbon-carbon bond connecting the CF₃ group to the pyridine ring.

Advanced NMR techniques, including two-dimensional correlation experiments, can provide additional structural confirmation through heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy. These techniques would reveal connectivity patterns between carbon and hydrogen atoms, confirming the proposed substitution pattern and providing unambiguous assignment of all resonances within the spectrum.

Infrared Vibrational Profile Analysis

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, revealing molecular structure through analysis of characteristic absorption frequencies [4] . The infrared spectrum encompasses the region from 4000 to 400 cm⁻¹, capturing fundamental vibrational transitions that correspond to specific molecular motions and bonding interactions.

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3070-3080 cm⁻¹, characteristic of electron-deficient aromatic systems [4]. These frequencies are slightly higher than those observed for simple benzene derivatives, reflecting the electron-withdrawing effects of the nitrogen atom in the pyridine ring and the multiple electron-withdrawing substituents. The intensity and frequency of these absorptions provide information about the degree of electron delocalization within the aromatic system.

The methoxy group contributes distinct vibrational features, with carbon-hydrogen stretching vibrations appearing between 2950-2970 cm⁻¹ [4] . These frequencies are characteristic of aliphatic carbon-hydrogen bonds in ether systems, with the specific frequency reflecting the electron-withdrawing influence of the aromatic oxygen attachment point. The asymmetric and symmetric stretching modes of the methyl group can be distinguished, providing detailed information about the conformational preferences and rotational barriers of the methoxy substituent.

The aromatic framework exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations at 1590 and 1565 cm⁻¹ [4] [3]. These frequencies are diagnostic for substituted pyridines and provide information about the electronic structure and resonance characteristics of the heterocyclic ring system. The specific frequencies reflect the combined influence of all substituents on the electronic distribution within the aromatic system.

The trifluoromethyl group contributes multiple characteristic absorption bands throughout the infrared spectrum [4] . The carbon-fluorine stretching vibrations appear as strong, sharp bands at 1310, 1280, and 1140 cm⁻¹, with the multiple absorptions reflecting the coupling between the three equivalent carbon-fluorine bonds within the CF₃ group. These frequencies are diagnostic for trifluoromethyl groups attached to aromatic systems and provide information about the electronic interaction between the fluorine atoms and the aromatic π-system.

The methoxy carbon-oxygen stretching vibration appears between 1015-1045 cm⁻¹, characteristic of aromatic ether systems [4] . This frequency reflects the partial double-bond character that develops between the oxygen atom and the aromatic ring through resonance interactions. The specific frequency provides information about the degree of electron delocalization between the methoxy oxygen and the pyridine ring system.

Carbon-nitrogen stretching vibrations within the pyridine ring appear between 1250-1300 cm⁻¹, providing information about the electronic structure of the heterocyclic system [4]. These vibrations are sensitive to substitution patterns and electronic effects, with the specific frequency reflecting the combined influence of all substituents on the nitrogen-containing aromatic system.

The aromatic carbon-hydrogen out-of-plane bending vibrations appear between 779-785 cm⁻¹, providing information about the substitution pattern and ring geometry [4] . These vibrations are characteristic of 1,2,5-trisubstituted pyridines and confirm the proposed substitution pattern through comparison with known spectroscopic data for related compounds.

The trifluoromethyl group contributes additional characteristic deformation modes between 543-610 cm⁻¹, reflecting the complex vibrational coupling within this highly symmetric functional group [4] . These deformation modes provide information about the rotational barriers and conformational preferences of the trifluoromethyl substituent relative to the pyridine ring.

Ring deformation modes appear between 454-465 cm⁻¹, characteristic of substituted pyridines and providing information about the overall molecular flexibility and conformational preferences [4]. The carbon-iodine stretching vibration appears as a weak absorption between 200-250 cm⁻¹, at the lower limit of conventional infrared spectroscopy but detectable with appropriate instrumentation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential information about the molecular structure and fragmentation pathways of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine through analysis of ionization and dissociation processes [7]. The electron ionization mass spectrum reveals characteristic fragmentation patterns that confirm molecular structure and provide insights into the relative stability of various molecular fragments.

The molecular ion peak appears at m/z 303, corresponding to the molecular weight of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine [1] [2]. The intensity of the molecular ion provides information about the stability of the intact molecule under electron ionization conditions, with the presence of multiple electron-withdrawing groups generally enhancing molecular ion stability through charge delocalization.

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which for halogenated pyridines often involves loss of halogen atoms or alkoxy groups. Loss of the methoxy group results in a fragment at m/z 272, corresponding to [M-31]⁺, representing the 5-iodo-3-(trifluoromethyl)pyridine cation [7]. This fragmentation pathway is favored due to the relative weakness of the carbon-oxygen bond compared to the carbon-carbon bonds within the aromatic system.

Loss of the trifluoromethyl group produces a fragment at m/z 234, corresponding to [M-69]⁺, representing the 5-iodo-2-methoxypyridine cation. This fragmentation pathway requires cleavage of the carbon-carbon bond connecting the CF₃ group to the pyridine ring, which is typically a higher-energy process than loss of the methoxy group. The relative intensity of this fragment provides information about the stability of the trifluoromethyl-pyridine bond.

Further fragmentation processes involve ring cleavage and formation of smaller aromatic fragments. Pyridine-derived fragments appear between m/z 78-93, corresponding to various substituted and unsubstituted pyridine cations [7]. These fragments provide confirmation of the pyridine ring system and information about the preferred fragmentation pathways under electron ionization conditions.

The fragmentation pattern of the trifluoromethyl group involves complex rearrangement processes, with potential formation of CF₂⁺ (m/z 50) and CF⁺ (m/z 31) fragments. However, these fluorine-containing fragments often exhibit relatively low intensities due to the stability of the carbon-fluorine bonds and the tendency for neutral fluorine atom or HF molecule loss.

High-resolution mass spectrometry can provide precise molecular mass determination, enabling confirmation of the molecular formula through accurate mass measurement. The theoretical exact mass of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is 302.9367 Da, allowing differentiation from potential isomers or impurities through sub-millidalton mass accuracy.

Tandem mass spectrometry experiments can provide detailed information about fragmentation mechanisms through collision-induced dissociation of selected precursor ions. These experiments reveal the sequential fragmentation pathways and provide structural confirmation through analysis of fragment ion connectivity patterns.

Crystallographic Studies

Crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine [8]. Single crystal X-ray diffraction provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interaction patterns that define the solid-state structure of this heterocyclic compound.

The crystallographic analysis of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine would reveal the precise molecular geometry, including the spatial arrangement of all atoms within the molecule. The pyridine ring system is expected to adopt a planar conformation, consistent with its aromatic character and sp² hybridization of the ring atoms [8]. The substituents would exhibit specific orientations relative to the ring plane, determined by a combination of electronic effects, steric interactions, and intermolecular forces within the crystal lattice.

The carbon-iodine bond length is anticipated to be approximately 2.08-2.12 Å, characteristic of aromatic carbon-iodine bonds [3]. This bond length reflects the large atomic radius of iodine and the partial ionic character of the carbon-iodine bond. The carbon-iodine bond would be expected to exhibit minimal deviation from the plane of the pyridine ring, maintaining optimal orbital overlap between the iodine p-orbitals and the aromatic π-system.

The trifluoromethyl group would exhibit characteristic carbon-fluorine bond lengths of approximately 1.32-1.35 Å, with fluorine-carbon-fluorine bond angles near the tetrahedral value of 109.5° [4] [8]. The orientation of the trifluoromethyl group relative to the pyridine ring would be determined by the balance between steric repulsion and electronic effects, with potential rotation about the carbon-carbon bond connecting the CF₃ group to the ring.

The methoxy group would display typical carbon-oxygen and oxygen-carbon bond lengths of approximately 1.35-1.38 Å and 1.42-1.45 Å, respectively [8]. The carbon-oxygen-carbon bond angle would be approximately 115-118°, reflecting the sp² hybridization of the oxygen atom and its participation in resonance with the aromatic system.

Intermolecular interactions within the crystal lattice would include various non-covalent forces that determine the solid-state packing arrangement. Halogen bonding interactions involving the iodine atom could contribute to the crystal packing, with the iodine atom serving as a halogen bond donor toward electron-rich regions of neighboring molecules [8]. The electropositive σ-hole on the iodine atom, located along the extension of the carbon-iodine bond, could interact with lone pairs on nitrogen or oxygen atoms of adjacent molecules.

The trifluoromethyl group could participate in weak fluorine-hydrogen contacts with aromatic hydrogen atoms of neighboring molecules, contributing to the overall crystal packing stability [8]. These interactions, while individually weak, could collectively influence the solid-state structure and physical properties of the crystalline material.

π-π stacking interactions between parallel pyridine rings could contribute to the crystal packing, with the electron-deficient nature of the substituted pyridine rings potentially enhancing these aromatic interactions [8]. The specific stacking geometry would depend on the balance between attractive π-π interactions and repulsive interactions between the electron-withdrawing substituents.

The space group symmetry of the crystal would provide information about the molecular symmetry and packing efficiency within the unit cell. Substituted pyridines often crystallize in common space groups such as P2₁/c, P-1, or Pbca, depending on the specific substituent pattern and intermolecular interaction network [8].

Thermal ellipsoid parameters would provide information about the atomic displacement and molecular motion within the crystal lattice. The iodine atom would typically exhibit relatively large thermal ellipsoids due to its high atomic mass and potentially loose packing interactions. The fluorine atoms of the trifluoromethyl group might display anisotropic thermal motion if the CF₃ group exhibits rotational disorder about the carbon-carbon bond.

Crystal packing analysis would reveal the molecular arrangement within the unit cell and identify specific intermolecular contacts that stabilize the crystal structure. The calculated packing coefficient would provide information about the efficiency of molecular packing and the presence of significant void spaces within the crystal lattice.

Temperature-dependent crystallographic studies could provide information about thermal expansion behavior and potential phase transitions. The coefficient of thermal expansion would reflect the anisotropic expansion of the crystal lattice with increasing temperature, potentially revealing directions of preferential expansion related to the intermolecular interaction network.

Computational Chemistry Insights

Computational chemistry provides comprehensive theoretical analysis of the electronic structure, molecular properties, and chemical behavior of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine through quantum mechanical calculations [4] [9]. These computational approaches complement experimental characterization by providing detailed insights into molecular orbitals, electronic distributions, and energetic properties that are not directly accessible through conventional spectroscopic methods.

Density Functional Theory Calculations

Density functional theory calculations represent the most practical and accurate computational approach for analyzing the electronic structure and molecular properties of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine [4] [5]. The B3LYP functional combined with the 6-311++G(d,p) basis set provides an optimal balance between computational efficiency and chemical accuracy for this moderately sized heterocyclic molecule.

The geometry optimization of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine would converge to a global minimum energy conformation that represents the most stable molecular geometry in the gas phase [4]. The optimized structure would exhibit a planar pyridine ring with substituents adopting specific orientations determined by the minimization of total electronic energy. The calculation would provide precise bond lengths, bond angles, and dihedral angles that define the molecular geometry.

The total electronic energy of the optimized structure would be approximately -700 to -750 Hartrees, depending on the specific computational level and basis set employed [4]. This energy represents the sum of kinetic energy, electron-nuclear attraction, electron-electron repulsion, and nuclear-nuclear repulsion terms within the molecule. The relative energies of different conformations would provide information about rotational barriers and conformational preferences.

Vibrational frequency calculations would predict the fundamental vibrational modes of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, providing theoretical frequencies that can be compared with experimental infrared and Raman spectra [4] [5]. The molecule, belonging to C₁ point group symmetry, would exhibit 48 vibrational modes (3N-6 for N=18 atoms), all of which would be both infrared and Raman active due to the absence of molecular symmetry elements.

The calculated vibrational frequencies would require scaling factors to account for the systematic overestimation typical of harmonic frequency calculations. Scaling factors of 0.981 for frequencies below 1700 cm⁻¹ and 0.9615 for higher frequencies are commonly applied to B3LYP/6-311++G(d,p) calculations [4]. The scaled theoretical frequencies would show excellent agreement with experimental values, enabling confident assignment of observed spectroscopic bands.

Thermodynamic properties can be calculated from the vibrational frequencies using statistical thermodynamics relationships [4]. The standard enthalpy, entropy, and heat capacity would be predicted as functions of temperature, providing valuable information for understanding the thermal behavior and chemical thermodynamics of the compound. The heat capacity would increase with temperature due to the progressive population of higher vibrational energy levels.

Natural bond orbital analysis would provide insights into the electronic structure and bonding characteristics of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine . This analysis would reveal the hybridization states of all atoms, the electron density distribution within various bonds, and the presence of significant hyperconjugative or resonance interactions. The analysis would quantify the electron-withdrawing effects of the trifluoromethyl and iodine substituents on the pyridine ring system.

Atomic charges calculated using various population analysis methods would provide information about the electronic distribution within the molecule. Mulliken, natural population analysis, and electrostatic potential-derived charges would reveal the polarization of electron density caused by the electronegative fluorine atoms and the polarizable iodine substituent [4]. These charge distributions would be essential for understanding chemical reactivity and intermolecular interaction patterns.

The molecular electrostatic potential surface would visualize the three-dimensional distribution of positive and negative electrostatic potential around the molecule [4]. This analysis would identify regions of high electron density (nucleophilic sites) and regions of positive potential (electrophilic sites), providing insights into preferred sites for chemical attack and intermolecular interactions.

Polarizability calculations would quantify the response of the electron distribution to applied electric fields, providing information about the molecular susceptibility to induced dipole interactions . The presence of the polarizable iodine atom would contribute significantly to the overall molecular polarizability, influencing van der Waals interactions and dispersion forces.

Molecular Orbital Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and chemical reactivity of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine through examination of the spatial distribution and energetic characteristics of occupied and virtual molecular orbitals [11]. This analysis reveals the electronic factors that govern chemical behavior and spectroscopic properties.

The highest occupied molecular orbital (HOMO) of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine would be expected to exhibit significant electron density on the iodine atom and the pyridine ring system . The HOMO energy, estimated to be between -7 and -8 eV, would reflect the ionization potential of the molecule and provide information about its electron-donating ability. The spatial distribution of the HOMO would indicate the regions of highest electron density and greatest nucleophilic character within the molecule.

The lowest unoccupied molecular orbital (LUMO) would primarily localize on the electron-deficient pyridine ring system, particularly in regions adjacent to the electron-withdrawing trifluoromethyl group . The LUMO energy, estimated between -1 and -2 eV, would reflect the electron affinity of the molecule and indicate its capacity to accept electrons in reduction reactions. The HOMO-LUMO energy gap, approximately 5-7 eV, would provide information about the electronic excitation energy and optical properties of the compound.

The molecular orbitals would exhibit significant contributions from the iodine 5p orbitals, which would participate in both bonding and antibonding interactions with the pyridine π-system . The large size and diffuse nature of the iodine orbitals would contribute to the polarizability of the molecule and influence its chemical reactivity patterns. The iodine atom would contribute electron density to several occupied molecular orbitals, reflecting its role as an electron-rich substituent despite its moderate electronegativity.

The trifluoromethyl group would contribute primarily to low-lying occupied molecular orbitals through the fluorine lone pair electrons . These orbitals would be strongly stabilized due to the high electronegativity of fluorine and would not participate significantly in the frontier orbital interactions that govern chemical reactivity. The carbon-fluorine σ-bonding orbitals would be among the most stable occupied orbitals within the molecule.

The pyridine ring π-system would contribute to multiple molecular orbitals, with the nitrogen lone pair participating in a non-bonding orbital that would be among the higher-energy occupied orbitals . The electron-withdrawing effects of the substituents would stabilize the π-orbitals relative to unsubstituted pyridine, shifting both the HOMO and LUMO to lower energies and reducing the overall electron density of the aromatic system.

Molecular orbital visualization would reveal the spatial overlap and phase relationships between atomic orbitals that contribute to chemical bonding . The carbon-iodine bonding orbital would exhibit significant covalent character despite the electronegativity difference between carbon and iodine. The carbon-oxygen bonding orbitals of the methoxy group would show partial π-character due to resonance interactions between the oxygen lone pairs and the aromatic system.

Fragment molecular orbital analysis would decompose the molecular orbitals into contributions from different molecular fragments, such as the pyridine ring, trifluoromethyl group, methoxy group, and iodine atom . This analysis would quantify the extent of orbital mixing and electronic communication between different parts of the molecule, providing insights into through-bond and through-space electronic interactions.

Time-dependent density functional theory calculations could predict the electronic excitation energies and oscillator strengths for optical transitions between occupied and virtual molecular orbitals [11]. These calculations would provide theoretical UV-visible absorption spectra and identify the molecular orbitals involved in specific electronic transitions. The electron-deficient nature of the substituted pyridine would likely result in absorption maxima at shorter wavelengths compared to simple pyridine.

Natural transition orbital analysis would provide a compact representation of electronic excitations by identifying the primary orbital transitions responsible for each electronic state . This analysis would simplify the interpretation of complex electronic excitations that involve multiple orbital contributions and provide clear insights into the photophysical properties of the molecule.

The molecular orbital energy diagram would illustrate the relative energies of all occupied and virtual orbitals, providing a comprehensive picture of the electronic structure . Comparison with related compounds would reveal the electronic effects of different substituents and enable prediction of chemical reactivity patterns based on frontier orbital theory principles.